2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 4-chloro-1H-pyrazole with 5-nitropyridine under specific conditions, such as the presence of a base and a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)ethanamine
- 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid
- 1-(4-chloro-1H-pyrazol-1-yl)ethanone
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H5ClN4O2 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-5-nitropyridine |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-3-11-12(5-6)8-2-1-7(4-10-8)13(14)15/h1-5H |
InChI Key |
QJSDVPSGRRYVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)Cl |
Origin of Product |
United States |
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